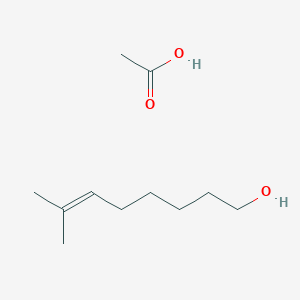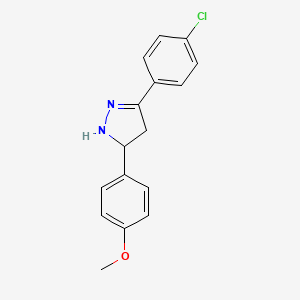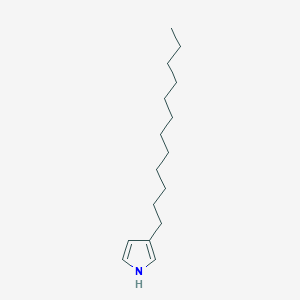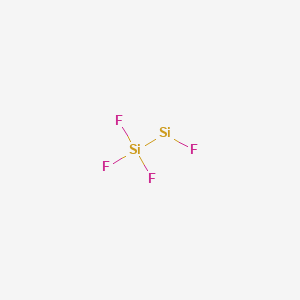
Undeca-4,7-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undeca-4,7-dienal is an organic compound with the molecular formula C11H18O. It is a type of aldehyde characterized by the presence of two double bonds located at the 4th and 7th positions of the carbon chain. This compound is known for its distinctive aroma and is often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Undeca-4,7-dienal can be synthesized through various methods. One common approach involves the oxidation of the corresponding alcohol, undeca-4,7-dienol, using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired dienal.
Industrial Production Methods
In an industrial setting, this compound is typically produced through large-scale oxidation processes. These processes often utilize catalysts and controlled reaction conditions to ensure high yield and purity. The starting materials are usually readily available hydrocarbons, which undergo a series of chemical transformations to produce the final product.
Chemical Reactions Analysis
Types of Reactions
Undeca-4,7-dienal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol, undeca-4,7-dienol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) can be used for nucleophilic addition to the aldehyde group.
Major Products Formed
Oxidation: Undeca-4,7-dienoic acid.
Reduction: Undeca-4,7-dienol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Undeca-4,7-dienal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of undeca-4,7-dienal involves its interaction with various molecular targets. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in the structure and function of these molecules, resulting in various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Undecanal: A saturated aldehyde with a similar carbon chain length but without double bonds.
Undeca-2,4-dienal: Another dienal with double bonds at different positions.
Undeca-4,8-dienal: A dienal with double bonds at the 4th and 8th positions.
Uniqueness
Undeca-4,7-dienal is unique due to the specific positioning of its double bonds, which imparts distinct chemical and physical properties. This unique structure influences its reactivity and the types of products formed in chemical reactions, making it valuable in various applications.
Properties
CAS No. |
112805-89-7 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
undeca-4,7-dienal |
InChI |
InChI=1S/C11H18O/c1-2-3-4-5-6-7-8-9-10-11-12/h4-5,7-8,11H,2-3,6,9-10H2,1H3 |
InChI Key |
SHYCAHXRSIKNTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCC=CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![n-(4-Butoxyphenyl)-n'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14291407.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl hexadecanoate](/img/structure/B14291411.png)

methanone](/img/structure/B14291421.png)
![3-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14291430.png)




![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-fluorocyclopent-2-en-1-one](/img/structure/B14291459.png)



